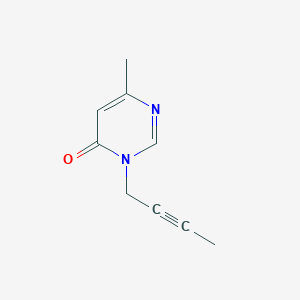![molecular formula C17H19N5O B6430478 3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile CAS No. 2202050-03-9](/img/structure/B6430478.png)
3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis and characterization of this compound are critical to understanding it. It’s worth noting that pyrimidine derivatives, which this compound is a part of, have been employed in the design of privileged structures in medicinal chemistry .Molecular Structure Analysis
The chemical structure of this compound indicates that it is a basic amine with a relatively high molecular weight, which gives it the potential to form hydrogen bonds with other chemical compounds.Chemical Reactions Analysis
The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It’s also worth noting that pyrimidine derivatives are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .Aplicaciones Científicas De Investigación
3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile has a number of potential applications in scientific research, such as its use as a chemical reagent in organic synthesis, a catalyst in catalytic hydrogenation reactions, and as a precursor for the synthesis of other compounds. It has also been used in the synthesis of biologically active molecules, such as inhibitors of the enzyme acetylcholinesterase and inhibitors of the enzyme phosphodiesterase. Furthermore, this compound has been explored as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.
Mecanismo De Acción
The mechanism of action of 3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is still not fully understood, but it is believed to involve the formation of a complex between the compound and a target protein. This complex then binds to the active site of the target protein and modulates its activity. It is also believed that this compound may interact with other proteins in the cell, such as those involved in signal transduction and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but preliminary studies suggest that it may have a range of effects on the body. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may be useful in the treatment of Alzheimer’s disease, as well as other neurological disorders. It has also been shown to inhibit the enzyme phosphodiesterase, which is involved in the breakdown of the neurotransmitter cGMP. This suggests that this compound may be useful in the treatment of cardiovascular diseases, as well as other conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile in laboratory experiments has several advantages. It is relatively easy to synthesize, and it has a wide range of potential applications. Additionally, it is relatively stable and does not degrade easily. However, there are also some limitations to consider. For example, this compound has a relatively low solubility in water, which can make it difficult to use in experiments involving aqueous solutions. Additionally, it is not very soluble in organic solvents, which can make it difficult to use in experiments involving organic solvents.
Direcciones Futuras
There are a number of potential future directions for the use of 3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile in scientific research. For example, it could be used to investigate the effects of different concentrations of the compound on various biochemical and physiological processes. Additionally, it could be used to investigate its potential therapeutic applications, such as its use in the treatment of cancer, diabetes, and Alzheimer’s disease. Finally, it could be used to investigate the potential of this compound as a chemical reagent in organic synthesis, as a catalyst in catalytic hydrogenation reactions, and as a precursor for the synthesis of other compounds.
Métodos De Síntesis
3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile can be synthesized using a number of different methods, but the most common is a three-step process. The first step involves reacting 3-methylpyridine with piperidine in the presence of anhydrous aluminum chloride, which produces a compound known as 3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine (3-MPP). The second step involves reacting 3-MPP with carbonitrile in the presence of anhydrous aluminum chloride, which produces this compound. Finally, the third step involves purifying the compound by recrystallization.
Propiedades
IUPAC Name |
3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-13-3-2-6-21-17(13)23-12-14-4-9-22(10-5-14)16-15(11-18)19-7-8-20-16/h2-3,6-8,14H,4-5,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNJQWAHDKIXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430444.png)
![4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine](/img/structure/B6430448.png)
![4-(5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-methylpyrimidine](/img/structure/B6430464.png)
![6-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6430465.png)
![2-(4-chlorophenyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B6430471.png)
![3-methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6430479.png)
![3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6430491.png)
![2-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B6430496.png)
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B6430497.png)
![3-methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6430504.png)
![2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine-3-carbonitrile](/img/structure/B6430506.png)